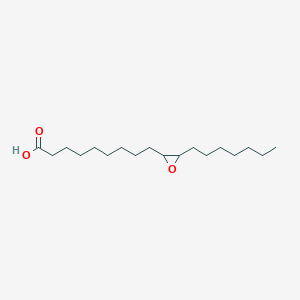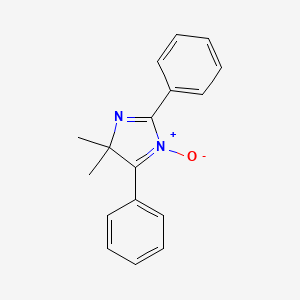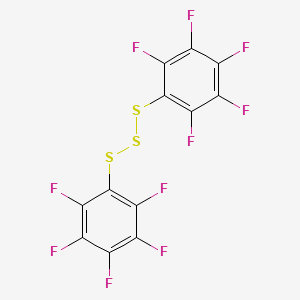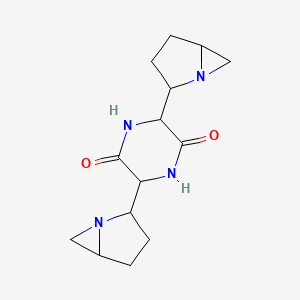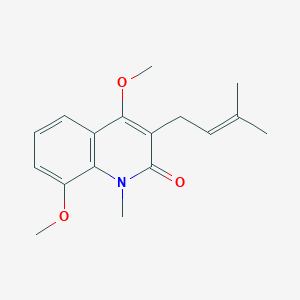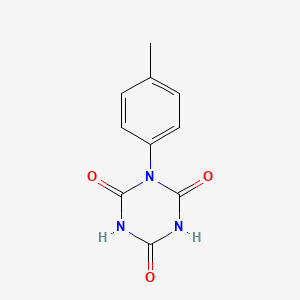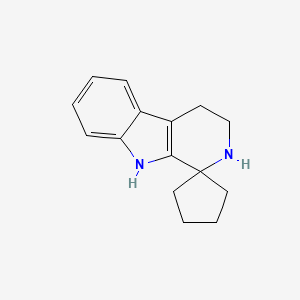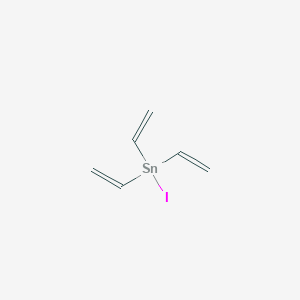
Triethenyl(iodo)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethenyl(iodo)stannane is an organotin compound characterized by the presence of three ethenyl groups and one iodine atom attached to a tin center
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of triethenyl(iodo)stannane typically involves the reaction of ethenylmagnesium bromide with tin(IV) iodide. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
SnI4+3CH2=CHMgBr→Sn(CH2=CH2)3I+3MgBrI
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, ensuring stringent control of reaction conditions, and employing purification techniques such as distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions: Triethenyl(iodo)stannane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or organometallic reagents.
Oxidation and Reduction: The tin center can participate in oxidation-reduction reactions, altering its oxidation state.
Radical Reactions: The compound can generate radicals under specific conditions, facilitating radical-mediated transformations.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides (e.g., NaCl, KBr) and organometallic reagents (e.g., Grignard reagents).
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or lithium aluminum hydride (reduction) are used.
Radical Reactions: Radical initiators like azobisisobutyronitrile (AIBN) or light irradiation are employed.
Major Products:
Substitution Reactions: Products include various organotin compounds with different substituents.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Radical Reactions: Products include radical adducts and cyclized products.
科学的研究の応用
Triethenyl(iodo)stannane has several applications in scientific research:
Organic Synthesis: It is used as a precursor for the synthesis of complex organotin compounds.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Biological Research: Organotin compounds, including this compound, are studied for their biological activity and potential medicinal applications.
Radiochemistry: The iodine atom in the compound can be replaced with radioactive isotopes, making it useful in radiolabeling and imaging studies.
作用機序
The mechanism of action of triethenyl(iodo)stannane involves its ability to participate in various chemical reactions due to the presence of reactive ethenyl groups and the tin center. The compound can form radicals, undergo substitution, and participate in oxidation-reduction reactions, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application.
類似化合物との比較
Tributyltin Hydride: Another organotin compound used in radical reactions and organic synthesis.
Triphenyltin Chloride: Used in various organic transformations and as a catalyst.
Tetraalkynylstannanes: Employed in Stille cross-coupling reactions for the formation of carbon-carbon bonds.
Uniqueness: Triethenyl(iodo)stannane is unique due to the presence of ethenyl groups, which provide distinct reactivity compared to other organotin compounds. Its ability to participate in a wide range of reactions, including radical and substitution reactions, makes it a valuable reagent in synthetic chemistry.
特性
CAS番号 |
49826-66-6 |
|---|---|
分子式 |
C6H9ISn |
分子量 |
326.75 g/mol |
IUPAC名 |
tris(ethenyl)-iodostannane |
InChI |
InChI=1S/3C2H3.HI.Sn/c3*1-2;;/h3*1H,2H2;1H;/q;;;;+1/p-1 |
InChIキー |
SKVPBOHNPSLPDE-UHFFFAOYSA-M |
正規SMILES |
C=C[Sn](C=C)(C=C)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





